molecular formula C29H39FO7 B13412690 Betamethasone valeroacetate CAS No. 5919-89-1

Betamethasone valeroacetate

Cat. No.: B13412690
CAS No.: 5919-89-1
M. Wt: 518.6 g/mol
InChI Key: QSZKFXMOBKKROF-YCUXZELOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of betamethasone valeroacetate typically involves the esterification of betamethasone with valeric acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, and the product is purified through recrystallization or chromatography .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and spectroscopic analysis, to confirm its purity and potency .

Chemical Reactions Analysis

Types of Reactions: Betamethasone valeroacetate undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction. Hydrolysis of the ester bond can occur under acidic or basic conditions, leading to the formation of betamethasone and valeric acid . Oxidation reactions can modify the hydroxyl groups present in the molecule, while reduction reactions can affect the carbonyl groups.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed:

Scientific Research Applications

Betamethasone valeroacetate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, this compound is used as a reference compound in analytical studies, including HPLC and spectroscopic analysis. It serves as a model compound for studying the stability and reactivity of corticosteroid esters .

Biology: In biological research, this compound is used to study the effects of glucocorticoids on cellular processes, such as inflammation and immune response. It is also employed in in vitro studies to investigate the mechanisms of corticosteroid action .

Medicine: Medically, this compound is widely used in topical formulations to treat inflammatory skin conditions. It is also being investigated for its potential use in treating other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease .

Industry: In the pharmaceutical industry, this compound is used in the formulation of various topical products, including creams, ointments, and lotions. It is also utilized in the development of new corticosteroid-based therapies .

Comparison with Similar Compounds

Properties

CAS No.

5919-89-1

Molecular Formula

C29H39FO7

Molecular Weight

518.6 g/mol

IUPAC Name

[(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-acetyloxyacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] pentanoate

InChI

InChI=1S/C29H39FO7/c1-6-7-8-25(35)37-29(24(34)16-36-18(3)31)17(2)13-22-21-10-9-19-14-20(32)11-12-26(19,4)28(21,30)23(33)15-27(22,29)5/h11-12,14,17,21-23,33H,6-10,13,15-16H2,1-5H3/t17-,21-,22-,23-,26-,27-,28-,29-/m0/s1

InChI Key

QSZKFXMOBKKROF-YCUXZELOSA-N

Isomeric SMILES

CCCCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)COC(=O)C

Canonical SMILES

CCCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)COC(=O)C

Origin of Product

United States

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